4-((1-(cyclopropanecarbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one
Description
This compound features a 2H-pyran-2-one core substituted with a 6-methyl group and a piperidin-4-yloxy moiety. The piperidine nitrogen is further functionalized with a cyclopropanecarbonyl group, contributing to its unique stereoelectronic and steric properties.
Properties
IUPAC Name |
4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-6-methylpyran-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-10-8-13(9-14(17)19-10)20-12-4-6-16(7-5-12)15(18)11-2-3-11/h8-9,11-12H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMTHSTMJXWXFLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-(cyclopropanecarbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one typically involves multiple steps:
Formation of the Cyclopropanecarbonyl Group: This step involves the reaction of a suitable precursor with a cyclopropane derivative under conditions that promote the formation of the cyclopropanecarbonyl group.
Piperidine Ring Formation: The piperidine ring is introduced through a cyclization reaction, often involving a nucleophilic substitution or a reductive amination process.
Pyranone Ring Formation: The final step involves the formation of the pyranone ring, which can be achieved through a condensation reaction between a suitable aldehyde or ketone and an enolizable compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the methyl group on the pyranone ring.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine nitrogen or the cyclopropane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, the compound may be investigated for its potential as a pharmacological agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets might make it useful in the treatment of certain diseases.
Industry
In industry, the compound could be used in the development of new materials with unique properties. Its structural complexity might impart desirable characteristics to polymers or other materials.
Mechanism of Action
The mechanism by which 4-((1-(cyclopropanecarbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The cyclopropane and piperidine rings could play a role in binding to these targets, while the pyranone moiety might be involved in electronic interactions.
Comparison with Similar Compounds
Structural Analogues with Piperidine and Acyl Substitutions
The following compounds share the piperidin-4-yloxy or piperidin-4-yl backbone but differ in acyl or sulfonyl substituents, as documented in and :
*Calculated based on structural formula.
Key Observations :
- Substituent Effects: The target compound’s cyclopropanecarbonyl group is smaller and more rigid than the 3-(2-ethoxyphenyl)propanoyl group in BJ06506, which may reduce steric hindrance and improve target binding .
- Synthesis Efficiency : Yields for analogs in range from 35.2% (14b) to 65.2% (8c), suggesting that substituent choice impacts reaction pathways. The target compound’s synthesis may require optimization to address cyclopropane stability .
Pyran-2-one Derivatives with Varied Functionalization
Compounds with modified pyran-2-one cores or additional substituents ():
Key Observations :
- Core Modifications : The 4H-pyran-4-one derivative (CAS 82647-26-5) has a hydroxyl group at position 3, increasing polarity and hydrogen-bonding capacity compared to the target’s 2H-pyran-2-one structure .
- Solubility: notes that 6-(4-methyl-2-oxopentyl)-4-hydroxy-2-pyrone is slightly water-soluble due to its hydroxyl group, whereas the target’s methyl and cyclopropane groups may reduce aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
